molecular formula C16H20ClF3N4O2 B2518973 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone CAS No. 338979-16-1

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone

Cat. No.: B2518973
CAS No.: 338979-16-1
M. Wt: 392.81
InChI Key: QCZAYUPOYSRETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group at the 4-position and a morpholino ethanone moiety at the 1-position. Its molecular formula is C₁₆H₂₀ClF₃N₄O₂, with a molecular weight of 392.80 and a calculated XLogP3 of 1.8, indicating moderate lipophilicity . Key Attributes:

  • Hydrogen Bond Acceptors: 8 (enhances solubility in polar solvents).
  • Rotatable Bonds: 3 (moderate flexibility for target interactions).
  • Topological Polar Surface Area (TPSA): 48.9 Ų (suggestive of moderate membrane permeability) .

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClF3N4O2/c17-13-9-12(16(18,19)20)10-21-15(13)24-3-1-23(2-4-24)14(25)11-22-5-7-26-8-6-22/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZAYUPOYSRETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone typically involves multiple steps:

  • Formation of 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid: : This is generally achieved through the chlorination of 5-(trifluoromethyl)-2-pyridinecarboxylic acid.

  • Conversion to Piperazine Derivative: : Reacting the pyridine derivative with piperazine results in the formation of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine.

  • Morpholino-Ethanone Addition: : Finally, coupling the piperazine derivative with 2-morpholinoethanone under appropriate conditions completes the synthesis.

Industrial Production Methods

Industrial synthesis might employ continuous flow reactors to optimize yields and reaction times. Advanced purification techniques such as chromatography and crystallization ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone undergoes several types of reactions:

  • Oxidation: : The compound can undergo oxidative transformations, often facilitated by agents like potassium permanganate.

  • Reduction: : Conditions involving hydrogenation or the use of reducing agents such as lithium aluminum hydride can lead to the reduction of specific functional groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: : Carboxylic acids, N-oxides.

  • Reduction: : Amines, hydroxyl derivatives.

  • Substitution: : Various substituted derivatives depending on the reactants.

Scientific Research Applications

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone finds extensive applications in diverse fields:

  • Chemistry: : Used as a building block for complex organic syntheses.

  • Biology: : Investigated for its potential role as a ligand in receptor studies.

  • Medicine: : Explored for potential therapeutic applications, including as an inhibitor of certain biological pathways.

  • Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone often involves interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound's binding affinity and stability in biological systems. It might modulate the activity of enzymes or receptors by fitting into active sites and altering their conformation or activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

1-Morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone
  • Structure : Replaces the pyridinyl group with a 4-(trifluoromethyl)benzyl substituent.
  • Molecular Formula : C₁₈H₂₂F₃N₃O₂.
  • Higher molecular weight (407.38 vs. 392.80) may affect pharmacokinetics .
MK45 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)
  • Structure: Substitutes morpholino ethanone with a thiophene-containing butanone chain.
  • Key Differences :
    • Thiophene introduces sulfur-based electronic effects, altering binding affinity.
    • Extended alkyl chain increases hydrophobicity (XLogP3 likely >2.0) compared to the target compound .
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone
  • Structure: Replaces morpholino with a phenyl-ethanone group.
  • Key Differences :
    • Reduced hydrogen bond acceptors (TPSA ~30 Ų), lowering solubility.
    • Aromatic phenyl group may enhance interactions with hydrophobic enzyme pockets .

Modifications to the Morpholino Ethanone Group

2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethanone
  • Structure: Chloroethanone replaces morpholino ethanone.
  • Lower TPSA (~35 Ų) reduces solubility compared to the target compound .
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone
  • Structure: Substitutes morpholino ethanone with a naphthofuran-carbonyl group.
  • Key Differences :
    • Bulky naphthofuran moiety increases steric hindrance, possibly limiting target access.
    • Extended conjugation may improve UV absorption properties .

Agrochemical Analogs with Pyridinyl Moieties

Haloxyfop Methyl Ester
  • Structure: Contains a 3-chloro-5-(trifluoromethyl)pyridinyloxy phenoxypropanoate group.
  • Key Differences: Ester linkage and phenoxy group confer herbicidal activity (ACCase inhibition). Lower molecular weight (367.73 vs. 392.80) and higher logP (~3.5) optimize plant membrane penetration .
Fluazifop-butyl
  • Structure: Features a pyridinyloxy phenoxypropanoate backbone.
  • Key Differences: Butyl ester enhances lipophilicity for foliar absorption.

Key Trends :

  • Lipophilicity: Agrochemical analogs (e.g., haloxyfop) exhibit higher logP values for environmental stability, while the target compound’s morpholino group balances solubility and permeability.
  • Target Selectivity : Piperazine derivatives (e.g., MK45) are explored for CNS applications, whereas pyridinyloxy herbicides lack this versatility .

Biological Activity

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone, also known by its CAS number 1052546-32-3, is a complex organic compound characterized by a trifluoromethyl group, a chlorinated pyridine ring, and piperazine and morpholine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H17ClF3N4OC_{13}H_{17}ClF_3N_4O with a molecular weight of 373.20 g/mol. The structural characteristics contribute to its pharmacological properties, influencing its interactions with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₇ClF₃N₄O
Molecular Weight373.20 g/mol
CAS Number1052546-32-3

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. The piperazine and morpholine rings are known to facilitate binding to various biological targets, potentially leading to modulation of receptor activity or enzyme inhibition.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine are often evaluated for their antibacterial and antifungal activities.

Case Study: Antibacterial Activity
A study investigated the antibacterial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the piperazine structure could enhance activity against resistant bacterial strains.

Antiviral Activity

Research has also explored the antiviral potential of related compounds in inhibiting viral replication. For example, similar structures have been studied as inhibitors of viral proteases, which are crucial for viral life cycles.

Case Study: Inhibition of Viral Proteases
In vitro studies showed that certain piperazine derivatives effectively inhibited HCV NS3/4A protease activity, suggesting potential therapeutic applications in treating hepatitis C virus infections.

Toxicity and Safety Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity in cell lines, further studies are necessary to establish safety in vivo.

Q & A

Basic: What are the key synthetic strategies and analytical methods for synthesizing and characterizing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with coupling the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety to a piperazine ring, followed by morpholino-ethanone functionalization. Critical steps include:

  • Coupling Reactions : Use of catalysts (e.g., palladium-based) for C–N bond formation under controlled temperatures (50–80°C) and inert atmospheres .
  • Purification : High-performance liquid chromatography (HPLC) to isolate intermediates and final products with >95% purity .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, supplemented by mass spectrometry (MS) for molecular weight validation .

Basic: What structural features influence its reactivity and biological interactions?

Answer:
The compound’s structure includes:

  • A trifluoromethyl-pyridine core , enhancing electrophilic substitution resistance and membrane permeability .
  • A piperazine-morpholino ethanone backbone , enabling hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • Chlorine substituents at the pyridine 3-position, which may sterically hinder or direct regioselective reactions .
    X-ray crystallography of analogous compounds reveals planar pyridine rings and tetrahedral morpholino oxygen geometries critical for target binding .

Basic: How is the compound’s stability assessed under varying conditions?

Answer:
Stability studies employ:

  • Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures (e.g., >200°C for thermal stability) .
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points) and amorphous/crystalline behavior .
  • pH-Dependent Stability : Incubation in buffers (pH 3–10) with HPLC monitoring to identify hydrolytic degradation pathways .

Advanced: How can reaction yields be optimized for the morpholino-ethanone coupling step?

Answer:
Yield optimization requires:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
  • Catalyst Tuning : Palladium/copper co-catalysts for Buchwald-Hartwig amination, with microwave-assisted heating (100–120°C) reducing reaction times .
  • Stoichiometric Control : Excess morpholino reagent (1.5–2.0 eq.) drives the reaction to completion, with quenching via aqueous workup .

Advanced: What computational approaches predict target binding and selectivity?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with kinase domains (e.g., PI3K), highlighting hydrogen bonds between morpholino oxygen and Asp933 residues .
  • QSAR Modeling : Correlates trifluoromethyl group electronegativity with enhanced IC50 values in enzyme inhibition assays .
  • MD Simulations : Assess conformational stability of the piperazine ring in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., dechlorinated analogs) that may skew results .
  • Cell Line Differences : Validate target expression levels (e.g., Western blotting) before comparing IC50 values across studies .

Advanced: What strategies mitigate solubility challenges in in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .
  • pH Adjustment : Ionize the morpholino group at pH 6.5–7.4 to improve hydrophilicity .

Advanced: What are critical considerations for scaling up synthesis from mg to gram quantities?

Answer:

  • Batch Reactor Optimization : Maintain temperature gradients <5°C to prevent side reactions during exothermic steps .
  • Cost-Efficient Catalysts : Replace PdCl₂ with polymer-supported palladium to reduce metal leaching .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.